1-(Benzyloxy)-3-(4-nitrophenyl)benzene
CAS No.: 1373232-68-8
Cat. No.: VC0035698
Molecular Formula: C19H15NO3
Molecular Weight: 305.333
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1373232-68-8 |
|---|---|
| Molecular Formula | C19H15NO3 |
| Molecular Weight | 305.333 |
| IUPAC Name | 1-(4-nitrophenyl)-3-phenylmethoxybenzene |
| Standard InChI | InChI=1S/C19H15NO3/c21-20(22)18-11-9-16(10-12-18)17-7-4-8-19(13-17)23-14-15-5-2-1-3-6-15/h1-13H,14H2 |
| Standard InChI Key | GMWNAPOOAQPPGI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
1-(Benzyloxy)-3-(4-nitrophenyl)benzene is identified through several standard chemical identifiers that facilitate its recognition in scientific literature and chemical databases. The compound's identity is established through multiple parameters as shown in the table below.
| Parameter | Value |
|---|---|
| Chemical Name | 1-(Benzyloxy)-3-(4-nitrophenyl)benzene |
| Common Synonym | 1-(4-nitrophenyl)-3-phenylmethoxybenzene |
| CAS Registry Number | 1373232-68-8 |
| Molecular Formula | C₁₉H₁₅NO₃ |
| Molecular Weight | 305.32700 g/mol |
| Exact Mass | 305.10500 |
The compound consists of a biphenyl system with a benzyloxy group at the 3-position of one phenyl ring and a nitro group at the 4-position of the second phenyl ring . This unique structural arrangement contributes to the compound's distinct chemical behavior and potential applications in organic synthesis.
The compound's polar surface area (PSA) of 55.05000 indicates moderate polarity, which is consistent with the presence of both oxygen and nitrogen-containing functional groups . The relatively high LogP value of 5.36400 suggests considerable lipophilicity, likely due to the presence of multiple aromatic rings . These properties would influence the compound's solubility profile, with expected good solubility in organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide, but limited solubility in water.
Synthesis and Preparation Methods
Modern Synthetic Techniques
Recent advances in synthetic methodology suggest that ultrasound-assisted synthesis might be applicable for the preparation of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene. Search result mentions ultrasound-assisted synthesis related to benzyloxy compounds, indicating that this technique could potentially enhance reaction efficiency through improved mixing and energy transfer . Ultrasound-assisted synthesis often results in shorter reaction times, milder reaction conditions, and potentially higher yields compared to conventional methods.
Reactivity and Chemical Behavior
Functional Group Reactivity
The chemical behavior of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene is largely determined by its functional groups. The compound contains two key reactive sites: the benzyloxy group and the nitro group, each offering distinct possibilities for chemical transformations.
The benzyloxy group represents a protected phenol and can be cleaved under hydrogenolysis conditions (H₂/Pd-C) to reveal the free hydroxyl group. This transformation is particularly valuable in multi-step synthesis where temporary protection of phenolic groups is required. The benzyl ether linkage can also undergo cleavage under acidic conditions or through other deprotection strategies common in organic synthesis.
The nitro group at the para position of one phenyl ring can undergo several transformations:
-
Reduction to an amine using various reducing agents such as iron/acetic acid, zinc/ammonium chloride, or catalytic hydrogenation
-
Nucleophilic aromatic substitution reactions, enhanced by the electron-withdrawing nature of the nitro group
-
Involvement in coupling reactions, particularly after reduction to the corresponding amine
These reactive possibilities make 1-(Benzyloxy)-3-(4-nitrophenyl)benzene a versatile intermediate in the synthesis of more complex molecules with potential applications in pharmaceutical research and materials science.
Comparative Analysis with Related Compounds
Structural Analogs
Understanding the properties and behavior of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene can be enhanced through comparison with structurally related compounds. The table below presents a comparative analysis of the target compound with several related structures from the search results.
This comparison reveals that 1-(Benzyloxy)-3-(4-nitrophenyl)benzene is part of a family of compounds featuring benzyloxy and nitro functional groups. The positioning of these groups significantly impacts the compounds' physical properties and potential applications.
Physical Property Comparison
Physical properties vary among these related compounds due to structural differences. The following table compares available physical data:
| Compound | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 1-(Benzyloxy)-3-(4-nitrophenyl)benzene | Not available | Not available | Not available |
| 1-(Benzyloxy)-3-nitrobenzene | 378.8 at 760 mmHg | 171.2 | 1.232 |
| 1-Benzyloxy-4-nitrobenzene | 386.2 at 760 mmHg | 176.0 | 1.232 |
It is notable that the simpler compounds 1-(Benzyloxy)-3-nitrobenzene and 1-Benzyloxy-4-nitrobenzene have similar density values but slightly different boiling and flash points . This suggests that the position of the nitro group (meta versus para) has a modest effect on these physical properties. By extension, one might anticipate that 1-(Benzyloxy)-3-(4-nitrophenyl)benzene would have a higher boiling point due to its larger molecular size and increased intermolecular forces.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume